molecular formula C24H27F3N2O3 B2776742 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2380041-60-9

2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2776742
CAS No.: 2380041-60-9
M. Wt: 448.486
InChI Key: CDMFMKAUSJRBDI-UHFFFAOYSA-N
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Description

2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxan and piperidin intermediates, followed by their coupling with the trifluoromethylpyridin moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidin ring, especially at the methanone group. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in leukemia treatment.

    Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications. The uniqueness of this compound lies in its specific trifluoromethylpyridin moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N2O3/c25-24(26,27)20-9-4-12-28-21(20)32-17-18-6-5-13-29(16-18)22(30)23(10-14-31-15-11-23)19-7-2-1-3-8-19/h1-4,7-9,12,18H,5-6,10-11,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMFMKAUSJRBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)COC4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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